molecular formula C13H17NO4 B14875375 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one

5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B14875375
M. Wt: 251.28 g/mol
InChI Key: HMTCIYFEQSQSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 1-methylpyrrolidin-2-one as the primary starting materials.

    Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(3,5-Dimethoxyphenyl)-3-oxo-1-methylpyrrolidin-2-one.

    Reduction: Formation of 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetonitrile
  • 3,5-Dimethoxybenzylamine
  • 3,4-Dimethoxyphenethylamine

Uniqueness

5-(3,5-Dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO4/c1-14-11(7-12(15)13(14)16)8-4-9(17-2)6-10(5-8)18-3/h4-6,11-12,15H,7H2,1-3H3

InChI Key

HMTCIYFEQSQSJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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